molecular formula C10H9FO4 B13838080 Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate

Cat. No.: B13838080
M. Wt: 212.17 g/mol
InChI Key: RSTFMPMZADLOLO-UHFFFAOYSA-N
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Description

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate: is an organic compound with the molecular formula C10H9FO4. It is a derivative of benzodioxin, a heterocyclic compound containing a benzene ring fused to a 1,3-dioxane ring. The presence of a fluorine atom and a carboxylate group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate typically involves the reaction of 6-fluoro-4H-1,3-benzodioxin-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine: The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The carboxylate group can participate in ionic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

    (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime: This compound shares the benzodioxin core structure but has additional functional groups that confer different chemical and biological properties.

    (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime: Another similar compound with a benzodioxin core, but with variations in the substituents that affect its reactivity and applications.

Uniqueness: Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is unique due to its specific combination of a fluorine atom and a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate

InChI

InChI=1S/C10H9FO4/c1-13-10(12)8-3-7(11)2-6-4-14-5-15-9(6)8/h2-3H,4-5H2,1H3

InChI Key

RSTFMPMZADLOLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCOC2)F

Origin of Product

United States

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